molecular formula C15H16N2O6S B195534 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole CAS No. 185106-05-2

2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole

Cat. No. B195534
M. Wt: 352.4 g/mol
InChI Key: UXEGJHFOZNPWPB-UHFFFAOYSA-N
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Description

“2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole” is a chemical compound with the molecular formula C15H16N2O6S and a molecular weight of 352.361 . It’s an impurity of Acotiamide, a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C15H16N2O6S/c1-4-23-14(20)9-7-24-15(16-9)17-13(19)8-5-11(21-2)12(22-3)6-10(8)18/h5-7,18H,4H2,1-3H3,(H,16,17,19) . This indicates the compound has a thiazole ring, an amide group, and multiple ether and ester groups.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 352.361 . Its IUPAC name is ethyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate .

Scientific Research Applications

  • Synthesis and Chemical Properties : A study by Badr et al. (1981) discusses the synthesis of 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines from α-amino acid ethyl esters containing hydroxyl or mercapto groups. They explored the dehydrogenation and acetylation of these compounds, leading to bicyclic compounds like 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones, which may have relevance to the compound of interest (Badr, M., Aly, M. M., Fahmy, A., & Mansour, M. E., 1981).

  • Reactions and Derivative Formation : Nagano et al. (1972) examined the reactions of ethoxycarbonyl isothiocyanate with 4,5-substituted 2-aminothiazoles, leading to various derivatives. Their research contributes to understanding the reactivity and potential applications of thiazole derivatives, closely related to the compound (Nagano, M., Matsui, T., Tobitsuka, J., & Oyamada, K., 1972).

  • Antimicrobial Activities : Shetty et al. (2008) synthesized new 2-arylthio-3-ethoxycarbonyl-6-arylimidazo[2,1-b]thiazoles and tested them for antibacterial and antifungal activities. This study highlights the potential of thiazole derivatives in developing antimicrobial agents, which may extend to the compound of interest (Shetty, N. S., Koti, R., Lamani, R. S., Badiger, N., & Khazi, I. M., 2008).

  • Structural Analysis : Bernès et al. (2002) investigated the structural aspects of 2,4-disubstituted thiazoles, including those with dimethoxyphenyl groups, similar to the compound . They focused on the effect of intermolecular hydrogen bonds on the rotamers' structure (Bernès, S., Berros, M. I., Rodríguez de Barbarín, C., & Sánchez-Viesca, F., 2002).

  • Antitumor Evaluation : Alvarez-Ibarra et al. (1997) synthesized thiazolo[5,4-b]quinolines, related to the compound of interest, and evaluated their antitumor activities. They identified structural features crucial for significant antitumor activity (Alvarez-Ibarra, C., Fernández-Granda, R., Quiroga, M., Carbonell, Á., Cárdenas, F., & Giralt, E., 1997).

properties

IUPAC Name

ethyl 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S/c1-4-23-14(20)9-7-24-15(16-9)17-13(19)8-5-11(21-2)12(22-3)6-10(8)18/h5-7,18H,4H2,1-3H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEGJHFOZNPWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole

Synthesis routes and methods I

Procedure details

A suspension (6 ml) of 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole (3.0 g) in dimethyl sulfoxide was dissolved with heat, and N-methyl-N-hexylamine (2.3 g) was added dropwise to the solution, refluxed for 2 hours. The reaction mixture was allowed to cool, poured into a mixture of 1 N hydrochloric acid (30 ml) and ice water (30 ml), and further, water was added thereto. Crystals so precipitated were collected by filtration, washed with water, and air-dried to thereby obtain crude crystals. The crystals were followed by recrystallization from 1,4-dioxane, 2.1 g of 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole was obtained (yield: 64.6%).
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ice water
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Synthesis routes and methods II

Procedure details

A suspension (30 ml) of 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole (10.0 g) in N,N-dimethylacetamide was allowed to dissolve with heat at a temperature of at least 150° C., and di-n-butylamine (8.8 g) was added dropwise to the solution, refluxed for 5 hours. The reaction mixture was allowed to cool, poured into a mixture of 1 N hydrochloric acid (100 ml) and ice water (100 ml), and further, water was added thereto. The crystals so precipitated were collected by filtration, washed with water, and then subjected to air drying and drying under reduced pressure to thereby obtain crude crystals (10.0 g). The crystals were followed by recrystallization from 1,4-dioxane, thereby 8.9 g of 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole was obtained (yield: 82.3%).
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30 mL
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8.8 g
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100 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole
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2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole
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